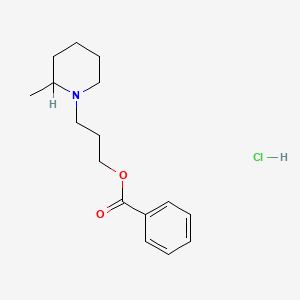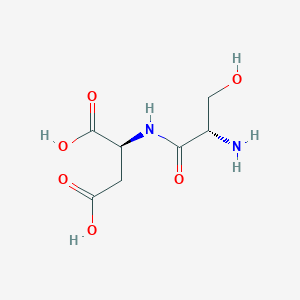
Canadine
Descripción general
Descripción
Canadine, also known as (S)-tetrahydroberberine and xanthopuccine, is a benzylisoquinoline alkaloid (BIA) of the protoberberine structural subgroup. It is present in many plants from the family Papaveraceae, such as Corydalis yanhusuo and C. turtschaninovii .
Synthesis Analysis
The biosynthesis of this compound involves several genes from plants and bacteria. Overexpressing bottleneck enzymes, fermentation scale-up, and heating treatment after fermentation increased berberine titer . The high accumulation of this compound and relatively low berberine production indicates that the this compound to berberine conversion catalyzed by STOX is another major bottleneck in the berberine . A concise asymmetric total synthesis of this compound has been accomplished in three steps from the commercially available corresponding disubstituted phenylethylamine and disubstituted benzaldehyde .Molecular Structure Analysis
This compound has a molecular formula of C20H21NO4 and a molecular weight of 339.4 g/mol . Its IUPAC name is 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo . The structure of this compound is complex, with methoxy groups at positions 9 and 10 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 476.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 93.2±0.4 cm3 and a polar surface area of 40 Å2 .Aplicaciones Científicas De Investigación
1. Medicinal Importance and Pharmacological Activities
Canadine, a significant phytochemical in Hydrastis canadensis, exhibits various pharmacological activities. It has been found effective in traditional medicinal uses against gastritis, colitis, ulcers, loss of appetite, liver diseases, bile secretion disorders, snake bites, and vaginitis. Scientific research has identified its potential in inhibiting acetylcholinesterase, along with anti-cancer, anti-microbial, anti-allergic, and antioxidant activities. Modern analytical tools are used for the isolation and quantification of this compound in Hydrastis canadensis, highlighting its medicinal importance and diverse pharmacological applications (Patel, 2021).
2. Insecticidal Activity
This compound demonstrates significant insecticidal properties. A study on Drosophila melanogaster showed that this compound had a high mortality rate among larvae and adults at specific concentrations, suggesting its potential as a natural insecticide (Miyazawa, Yoshio, Ishikawa, & Kameoka, 1996).
3. Myoblast Differentiation and Protection Against Muscle Atrophy
Research on C2C12 cells indicated that this compound from Corydalis turtschaninovii stimulates myoblast differentiation and protects against muscle atrophy, such as that caused by cachexia and sarcopenia. It enhances muscle fiber area, myo-protein content, and muscle strength, suggesting its use in treating muscle diseases and conditions involving muscle wasting (Lee et al., 2017).
4. Yeast-Based Production for Medicinal Use
Yeast engineered to express pathways for the production of protoberberine alkaloids, including (S)-canadine, has been optimized. This biotechnological approach facilitates the investigation of medicinal properties and the development of alkaloid-based drugs with improved efficacy and safety. The engineered yeast strain showed significant this compound production, aiding in the extension of the pathway for the production of other traditional medicines (Galanie & Smolke, 2015).
5. Analytical and Quantum Chemical Studies
This compound's structural and spectroscopic analysis has been performed using both ab initio Hartree-Fock and density functional theory. This research is valuable for quality control in medicines and understanding drug-receptor interactions, offering insights into its stability, hyperconjugative interactions, and potential as a nonlinear optical material (Joshi et al., 2018).
Mecanismo De Acción
- Canadine primarily interacts with two key receptors:
- This compound’s downstream effects involve:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUIEROBZXUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022724 | |
| Record name | Canadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
522-97-4, 29074-38-2, 5096-57-1 | |
| Record name | (±)-Tetrahydroberberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Canadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Canadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-Canadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Canadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Canadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Canadine has the molecular formula C20H21NO4 and a molecular weight of 339.38 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include IR, 1H NMR, 13C NMR, and MS. [, , ] For detailed spectroscopic data, please refer to the cited studies.
A: Research suggests that this compound interacts with multiple targets, including dopamine D2 receptors, 5-HT1A receptors, and possibly adrenergic and adenosinic receptors. [, , ]
A: this compound exhibits micromolar affinity for dopamine D2 receptors, acting as an antagonist. This interaction may contribute to its beneficial effects on gastric emptying and gastrointestinal motility. []
A: this compound acts as an agonist at 5-HT1A receptors. This interaction likely plays a role in its ability to enhance gastric accommodation. []
A: While studies suggest a potential interaction with adrenergic and adenosinic receptors, further research is needed to confirm these findings and elucidate the specific mechanisms involved. []
A: (S)-Tetrahydroberberine Oxidase is an enzyme involved in the later stages of this compound biosynthesis, specifically in the conversion of (S)-Tetrahydrocolumbamine to (S)-Tetrahydroberberine ((S)-Canadine). []
A: Yes, researchers have successfully increased this compound production in Papaver somniferum cultivars by overexpressing genes encoding enzymes involved in its biosynthesis. []
A: Yes, in vitro studies have shown that this compound can inhibit epithelial-mesenchymal transition (EMT) in cervical cancer cell lines and protect myoblasts from atrophy. [, ]
A: Animal studies have demonstrated various effects of this compound, including: * Enhanced gastrointestinal motor function in rats [] * Protection against myocardial ischemia-reperfusion injury in rats [] * Inhibition of platelet aggregation and thrombosis in rabbits and rats [, ]
A: Researchers frequently employ techniques like High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, DAD, MS) to analyze this compound in plant materials and biological samples. [, , , ]
A: Yes, capillary electrophoresis, particularly in combination with conductivity measurements or cyclodextrin-modified micellar electrokinetic chromatography, has been successfully applied for separating and quantifying this compound and related alkaloids. [, ]
A: Studies show that while berberine and hydrastine levels remain stable, this compound content in Hydrastis canadensis decreases with increasing drying temperatures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B3433393.png)
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B3433397.png)



